3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one
Description
Properties
CAS No. |
6310-70-9 |
|---|---|
Molecular Formula |
C20H13ClO4 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO4/c21-13-5-3-4-12(10-13)20(17-9-8-14(22)11-18(17)23)16-7-2-1-6-15(16)19(24)25-20/h1-11,22-23H |
InChI Key |
MGYDDOAZLZWSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzofuran-1(3H)-one Core
The benzofuran-1(3H)-one core is commonly synthesized by cyclization reactions involving hydroxyaryl ketones or phenolic precursors. One approach involves:
- Starting from 2-hydroxybenzoyl derivatives or 2-hydroxyphenylacetic acid derivatives
- Cyclization under acidic or basic conditions to form the lactone ring of benzofuran-1(3H)-one
For example, 4-hydroxy-6-methyl-2-phenyl-1-benzofuran-3(2H)-one derivatives have been prepared by refluxing appropriate hydroxyaryl ketones with sodium acetate in ethanol, followed by purification steps.
Hydroxylation and Chlorination Steps
- Hydroxyl groups on the phenyl ring are introduced either by starting from dihydroxyphenyl precursors or by selective hydroxylation reactions post-substitution
- Chlorine substituents are introduced by using chlorinated phenyl precursors or by electrophilic aromatic substitution reactions under controlled conditions
Representative Experimental Procedure (Adapted from Literature)
Analytical and Purification Techniques
- Flash chromatography is commonly used for purification of intermediates and final products
- Melting point determination confirms purity and identity
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) is used to verify structural features
- Mass spectrometry (EI-MS) confirms molecular weight and fragmentation patterns
- Thin Layer Chromatography (TLC) monitors reaction progress and purity
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphonium salt formation | Phenol, Triphenylphosphine hydrobromide | Reflux in dry acetonitrile | Phosphonium salt | 86 | Precursor for benzofuran synthesis |
| Benzofuran intermediate synthesis | Phosphonium salt, 4-methoxybenzoic acid, DCC, DMAP | Stir overnight, dry DCM | Benzofuran derivative | 83 | Core benzofuran structure |
| Acylation | Benzofuran intermediate, SnCl4, acetyl chloride | Room temp, overnight | Benzofuran ketone | 100 | Introduces ketone functionality |
| Aldehyde condensation & deprotection | Benzofuran ketone, protected benzaldehyde, HCl/MeOH | Acidic deprotection | 3-substituted benzofuran | 59-63 | Final substitution with hydroxyphenyl |
Research Findings and Considerations
- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during hydroxylation and chlorination steps.
- Use of protecting groups (e.g., methoxymethoxy) is critical to prevent unwanted reactions on phenolic hydroxyls during intermediate steps.
- The yields reported in literature are generally moderate to high, indicating efficient synthetic routes.
- Purification by flash chromatography and recrystallization ensures high purity suitable for further biological or material studies.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isobenzofuran derivatives.
Substitution: Substituted isobenzofuran derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Agents
Benzofuran derivatives are being explored as antimicrobial agents to combat multidrug-resistant infections . The antimicrobial activity of benzofuran derivatives is dependent on the substitution at the heterocyclic furan ring .
Examples of Benzofuran Derivatives as Antimicrobial Agents
| Compound | Activity |
|---|---|
| Benzofuran with triazolo-thiadiazine with phenyl, methylphenyl, and bromophenyl at 7-position | Good antimicrobial activity |
| Benzofuran-based pyrazoline | Showed activity against S. aureus with an inhibition zone (IZ) of 23 and 20 mm, respectively |
| Compound 22a (with -chloro substituent on pyrazoline and pyrazole moieties) | Promising antifungal activities against K. pneumoniae, P. aeruginosa, and E. coli with the IZ of about 24 mm |
| Compound 21c (with -chloro substituent on pyrazoline and pyrazole moieties) | Showed the highest activity against S. aureus, S. cerevisiae, and C. albicans with IZ of about 23 mm |
| Benzofuran-amidrazones 29(a-e), 30(a,b) and 31(a-c) | Showed significant antifungal potency, more than their antibacterial potency; Compound 30b exhibited the highest potency against all tested fungal organisms with respect to reference drug, griseofulvin |
| Compounds 32(a-c) and 33 | Displayed excellent antibacterial activities compared to the positive controls (cefotaxime and sodium penicillin) |
| Compounds 34 and 35 | Displayed strain-specific activity to S. aureus |
| Compound 36a (with a hydroxyl group at C-4 position, benzofuran skeleton bearing aryl substituents) | Showcased moderate antibacterial activities against S. aureus and MRSA, compared to the positive control drugs |
| Compound 36b | Favorable activity against B. subtilis |
SAR (Structure-Activity Relationship) studies reveal that the presence of a chloro substituent increases the antimicrobial activities . A hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activities, and the functional groups at the C-3 position play an important role in the antibacterial selectivity of these compounds .
Other potential applications
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s structural analogues differ in substituents attached to the benzofuran core, significantly altering their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
*Inferred from structural analysis.
Biological Activity
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one, also known as a benzofuran derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly its anticancer properties, neuroprotective effects, and potential as an enzyme inhibitor.
Chemical Structure
The molecular formula of this compound is CHClO with a molecular weight of approximately 364.76 g/mol. The structure features a benzofuran ring substituted with chlorophenyl and dihydroxyphenyl groups, which are critical for its biological activity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that modifications in the benzofuran structure can significantly enhance antiproliferative activity against various cancer cell lines. For instance:
- Case Study 1 : A series of benzofuran derivatives were synthesized and evaluated for their antiproliferative effects. Compounds with specific substitutions exhibited up to 4 times higher potency compared to unsubstituted analogs .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell cycle regulation.
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated:
- Case Study 2 : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a significant role .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point in research:
- AChE Inhibition : Studies report that derivatives similar to this compound exhibit IC values in the low micromolar range against AChE. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
- Monoamine Oxidase (MAO) Inhibition : The compound also shows inhibitory effects on MAO-B, an enzyme involved in the breakdown of neurotransmitters. This dual inhibition (AChE and MAO-B) positions it as a potential candidate for treating Alzheimer's disease .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing benzofuranone derivatives like 3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one?
Benzofuranones are typically synthesized via cyclization or condensation reactions. For example, derivatives with pyrazole or aryl groups can be prepared by reacting 2-formylbenzoic acid with substituted pyrazoles under mild acidic conditions. A key intermediate involves the formation of a planar benzofuran ring system, followed by functionalization at the 3-position with chlorophenyl or dihydroxyphenyl groups. Solvents like dichloromethane and catalysts such as 3-chloroperoxybenzoic acid are often used for oxidation steps .
Q. How is crystallographic data for such compounds validated, and where is it deposited?
Crystallographic data (e.g., unit cell parameters, hydrogen-bonding interactions) are validated using single-crystal X-ray diffraction. Data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) under unique accession codes (e.g., CCDC 1505246 for related structures). Researchers can access this data freely via the CCDC website .
Q. What physicochemical properties are critical for characterizing this compound?
Key properties include:
Q. What safety precautions are recommended for handling this compound?
Standard precautions include:
Q. Which spectroscopic methods are used for structural confirmation?
- NMR : To confirm aryl and benzofuranone proton environments.
- IR : For carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
The crystal lattice is stabilized by weak hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking. For example, N–H donors in pyrazole rings form R₁²(7) and R₄⁴(20) motifs, creating sheets parallel to the (010) plane. These interactions are critical for understanding solubility and solid-state reactivity .
Q. What contradictions exist in reported biological activities of benzofuranones, and how can they be resolved?
While some benzofuranones (e.g., fuscinarin) show anti-HIV activity, others (e.g., spirolaxine) target bacterial pathogens. These discrepancies arise from substituent-dependent mechanisms. Researchers should compare bioactivity assays using standardized protocols (e.g., MIC for antibacterials) and validate targets via crystallographic or docking studies .
Q. How can computational modeling predict the pharmacological potential of this compound?
Density Functional Theory (DFT) calculations can optimize molecular geometry, while molecular docking predicts binding affinities to targets like HIV protease or bacterial enzymes. Parameters like HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps guide derivatization for enhanced activity .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Challenges include low yields in cyclization steps and purification of diastereomers. Solutions:
Q. How is crystallographic data analyzed to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
